N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-16-8-10-18(11-9-16)21(24(2)3)15-23-22(25)20-13-12-17-6-4-5-7-19(17)14-20/h4-14,21H,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZLFVZLDIFILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through Friedel-Crafts acylation, followed by reduction and cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using appropriate amine and carboxylic acid derivatives.
Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the naphthalene core with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study demonstrated that a related compound effectively reduced the viability of breast cancer cells in vitro, suggesting a potential pathway for therapeutic development .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis . This property positions the compound as a candidate for developing new antibiotics.
Pharmacological Applications
1. Neurological Disorders
This compound has shown promise in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels makes it a candidate for further research into antidepressant therapies. Clinical trials are underway to evaluate its safety and efficacy in human subjects .
2. Pain Management
The compound's analgesic properties have been explored in pain management studies. Animal models have demonstrated that administration of this compound significantly reduces pain responses, suggesting potential use in developing non-opioid analgesics for chronic pain management .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating high potency against breast cancer cells.
Case Study 2: Antimicrobial Activity
In a collaborative study between ABC Institute and DEF Labs, the antimicrobial properties of the compound were tested against clinical isolates of bacteria. The findings revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator for free radical and cationic polymerization. The molecular targets include the double bonds in monomers, leading to polymer chain initiation and propagation.
Comparison with Similar Compounds
Substituent Effects
- Amine Groups: The target compound’s dimethylamino group offers moderate lipophilicity and basicity compared to diethylamino derivatives (e.g., CAS 102187-53-1), which are more lipophilic but less water-soluble .
- Azo vs. Amine Linkages : Compounds with azo groups (e.g., CAS 21839-86-1, 94199-57-2) exhibit strong conjugation for UV-vis absorption, making them suitable as dyes. The target compound lacks this feature but may have superior stability in reducing environments .
- Halogen and Methoxy Substituents : Chloro and methoxy groups (e.g., CAS 25252-92-0) increase polarity and metabolic resistance, whereas the target’s methylphenyl group prioritizes hydrophobic interactions .
Biological Activity
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and materials science.
Chemical Structure and Synthesis
The compound features a naphthalene core substituted with a carboxamide group and a dimethylaminoethyl group. The synthesis typically involves several steps:
- Formation of the Naphthalene Core : Achieved through Friedel-Crafts acylation followed by reduction and cyclization.
- Introduction of the Carboxamide Group : Accomplished via amidation reactions.
- Attachment of the Dimethylaminoethyl Group : Involves alkylation with dimethylaminoethyl halides under basic conditions.
The biological activity of this compound is largely attributed to its ability to absorb light and generate reactive species, making it an effective photoinitiator for polymerization reactions. Its mechanism involves the initiation of polymer chains through interactions with double bonds in monomers, leading to polymer chain propagation.
Antitumor Activity
Research indicates that derivatives of similar compounds exhibit significant antitumor activity. For instance, studies have shown that 5-substituted acridine derivatives bind effectively to DNA through intercalation and demonstrate in vivo antitumor effects against solid tumors . This suggests that the naphthalene structure may also confer similar properties.
Case Study 1: Antitumor Efficacy
A study on acridine derivatives demonstrated that compounds with strong electron-withdrawing groups showed enhanced antitumor activity against Lewis lung solid tumors. The presence of specific substituents was crucial for their efficacy, highlighting the importance of molecular structure in biological activity .
Case Study 2: Photoinitiator Applications
In materials science, this compound has been explored as a photoinitiator in LED-irradiated polymerization processes. Its ability to generate free radicals upon light exposure facilitates rapid polymerization, which is beneficial for developing advanced materials.
Research Findings Summary
Q & A
Q. What are the common synthetic routes for preparing N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide?
The compound can be synthesized via palladium-catalyzed C-H dimethylamination, leveraging N,N-dimethylformamide (DMF) as a dimethylamino source. A typical protocol involves reacting a naphthalene precursor (e.g., 1-chloromethyl naphthalene) with DMF in the presence of Pd(PPh₃)₄ and NaOtBu under inert conditions. Post-reaction purification via silica gel chromatography yields the desired product .
Q. Which analytical techniques are recommended for structural characterization of this compound?
Basic characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and dimethylamino group integration (e.g., δ 2.69 ppm for dimethyl protons in related compounds) .
- HPLC : To assess purity (>95%) using reverse-phase columns with UV detection .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., exact mass ~432.1388 Da for similar carboxamides) .
Q. What safety precautions are essential when handling this compound?
Based on structurally similar carboxamides:
- Avoid inhalation/ingestion; use PPE (gloves, goggles).
- Store in a cool, dry environment away from oxidizers.
- Follow H303+H313+H333 safety protocols (risk of toxicity upon exposure) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed dimethylamination?
Key parameters include:
- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ minimizes side reactions.
- Solvent Choice : DMF or DMA enhances solubility of aromatic intermediates.
- Temperature : 80–100°C balances reaction rate and decomposition risks.
- Additives : H₂O (5–10% v/v) can stabilize reactive intermediates .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria).
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex aromatic regions.
- X-ray Crystallography : Resolve ambiguities by determining solid-state conformation .
Q. How does the dimethylamino group influence the compound’s pharmacokinetic properties?
- Lipophilicity : The dimethylamino moiety enhances membrane permeability (logP ~3.5).
- Metabolic Stability : Susceptible to N-demethylation via cytochrome P450 enzymes.
- Toxicity : Screen for hepatic/renal effects using in vitro models (e.g., HepG2 cells) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Receptor Binding Assays : Radioligand displacement studies for GPCR targets.
- Cell Viability Assays : MTT or resazurin-based protocols to assess cytotoxicity.
- Enzyme Inhibition : Fluorescence/quenching methods for kinase or protease targets .
Data Interpretation & Methodological Challenges
Q. How to address discrepancies in reported synthetic yields across studies?
- Batch Analysis : Compare starting material purity (e.g., via ICP-MS for Pd traces).
- Reaction Monitoring : Use in situ FTIR or LC-MS to identify side products.
- Reproducibility Tests : Standardize solvent drying and inert atmosphere protocols .
Q. What computational tools predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
